molecular formula C26H25N3O2S B2828161 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 887902-21-8

4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Numéro de catalogue: B2828161
Numéro CAS: 887902-21-8
Poids moléculaire: 443.57
Clé InChI: IAWUSELXCPFPEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a synthetic small molecule designed for kinase research applications. It features a core structure based on N-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, a scaffold recognized in the scientific literature for producing potent and selective kinase inhibitors . Compounds within this structural class have been investigated as inhibitors of key kinases involved in neurodegenerative diseases, such as the c-Jun N-terminal kinase (JNK) family, particularly JNK3 . The JNK signaling pathway is a prominent target in research on neuroinflammation and neuronal apoptosis . Furthermore, closely related molecular scaffolds are being explored in multidisciplinary drug discovery efforts for complex conditions like Alzheimer's disease, where simultaneous inhibition of kinases such as GSK-3β and ROCK-1 is a promising strategy to target multiple pathological processes including tau hyperphosphorylation and neuroinflammation . This compound is provided for research purposes to facilitate the exploration of kinase biology and the development of novel therapeutic strategies.

Propriétés

IUPAC Name

4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-25(2)14-19-20(15-27)24(32-22(19)26(3,4)29-25)28-23(31)18-12-10-17(11-13-18)21(30)16-8-6-5-7-9-16/h5-13,29H,14H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWUSELXCPFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

  • Molecular Formula : C₂₀H₂₃N₃O₂S .
  • Key Differences: The methoxy group at the 4-position of the benzamide contrasts with the benzoyl group in the target compound.
  • Synthesis: Likely involves coupling 4-methoxybenzoyl chloride with the tetrahydrothienopyridine amine, analogous to methods in .

4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide

  • Molecular Formula: Not explicitly stated, but estimated as C₂₁H₂₂ClN₃O₂S .
  • Key Differences: A benzothieno[2,3-d]pyrimidine core replaces the tetrahydrothieno[2,3-c]pyridine. The chloro substituent on the benzamide introduces electronegativity, while the propyl chain increases lipophilicity. The target compound’s tetramethyl groups may offer greater conformational rigidity.

Analogues with Thiazolo-Pyrimidine and Thieno-Pyrimidine Cores

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Molecular Formula : C₂₂H₁₇N₃O₃S .
  • Key Differences: The thiazolo[3,2-a]pyrimidine core differs in ring saturation and substitution pattern. The 4-cyanobenzylidene group provides a planar, conjugated system absent in the target compound. Both compounds share cyano groups, which may influence electronic properties and binding interactions.

3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a)

  • Molecular Formula : C₁₉H₁₅N₅OS .
  • Both compounds feature benzoyl substituents, suggesting shared synthetic routes involving benzoyl chloride intermediates .

Molecular Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tetrahydrothieno[2,3-c]pyridine 4-Benzoylbenzamide, cyano, tetramethyl ~443 (estimated)
N-(3-Cyano-...)-4-methoxybenzamide Tetrahydrothieno[2,3-c]pyridine 4-Methoxybenzamide, cyano, tetramethyl 369.48
4-Chloro-N-(2-propyl-4-oxo-...)benzamide Benzothieno[2,3-d]pyrimidine 4-Chlorobenzamide, propyl ~408 (estimated)
(2Z)-2-(4-Cyanobenzylidene)-...thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan, cyano 403.45

Functional Implications of Structural Variations

  • Benzoyl vs. This may enhance binding to hydrophobic enzyme pockets .
  • Tetramethyl Substituents : Unique to the target compound, these groups likely improve metabolic stability by reducing oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a pre-functionalized tetrahydrothieno[2,3-c]pyridine core. Key steps include:

  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine ring via acid-catalyzed cyclization (e.g., using polyphosphoric acid) .
  • Amide Bond Formation : Reaction of the amine group on the pyridine ring with benzoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
  • Critical Conditions : Strict control of temperature during amide coupling and use of moisture-free solvents to prevent hydrolysis of the cyano group .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., distinguishing between tetramethyl groups on the tetrahydrothieno ring and benzamide protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • In Vitro Target Binding : Fluorescence polarization assays to assess interactions with kinase targets (e.g., EGFR or MAPK pathways) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50_{50} values .
  • Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts such as hydrolyzed cyano intermediates?

  • Methodology :

  • Optimized Protecting Groups : Use of TMS-protected cyanide intermediates during coupling to prevent hydrolysis .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd/C or CuI) for regioselective amide bond formation .
  • Byproduct Analysis : LC-MS tracking of reaction progress to identify and mitigate degradation pathways .

Q. How do structural contradictions between computational models and experimental data (e.g., NMR chemical shifts) arise, and how can they be resolved?

  • Methodology :

  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (using Gaussian or ORCA software) with experimental data to identify discrepancies in substituent orientation .
  • X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., chair vs. boat configurations in the tetrahydrothieno-pyridine system) .
  • Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Molecular Dynamics Simulations : Docking studies with predicted targets (e.g., using AutoDock Vina) to map binding interactions .
  • Kinetic Assays : Surface plasmon resonance (SPR) to measure binding affinity (Kd_d) and dissociation rates .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design for long-term studies?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis to identify degradation products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity changes .
  • Lyophilization : Evaluate freeze-drying as a stabilization method for aqueous formulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., ATP-based viability assays vs. apoptosis markers) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.